8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
- Compounds similar to the queried chemical, particularly those with 8-alkylamino substitutions, have been studied for their cardiovascular effects. These compounds, including 8-benzylamino analogues, displayed significant antiarrhythmic and hypotensive activities. The 8-benzylamino derivative, in particular, showed notable hypotensive activity (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Molecular Structure Analysis
- Studies focusing on the molecular structure of similar compounds reveal their typical geometries, such as planar fused rings in the purine system and specific conformations in aminohydroxyalkyl and benzylamine groups. This structural information is crucial for understanding the compound's interactions and potential applications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Antidepressant Properties
- Similar compounds, particularly those with cyclohexylamino and ethyl substitutions, have been synthesized and demonstrated antidepressant activity. This highlights the potential of such compounds in the development of new antidepressants (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Synthesis and Chemical Properties
- Various studies have focused on the synthesis and properties of related purine-diones, revealing insights into their chemical behavior and potential for further modification. These studies are vital for understanding how to manipulate these compounds for specific scientific applications (Hesek & Rybár, 1994).
Properties
IUPAC Name |
8-(benzylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-3-16-10-7-11-19(12-16)33-15-18(30)14-29-20-21(28(2)24(32)27-22(20)31)26-23(29)25-13-17-8-5-4-6-9-17/h4-12,18,30H,3,13-15H2,1-2H3,(H,25,26)(H,27,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRVABCULYKGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.